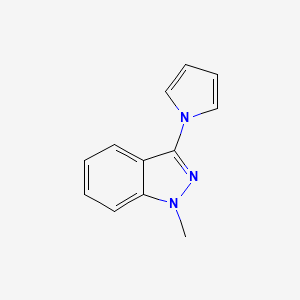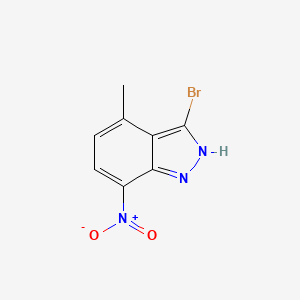
4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O3 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological and Chemical Properties
4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. Research on 1,2,4-triazole derivatives, including compounds structurally related to this compound, has shown promising biological features. These compounds demonstrate a range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The interest in these derivatives is driven by their potential in modern organic synthesis, which allows for chemical modeling to enhance their biological activities (Ohloblina, 2022).
Environmental Impact and Toxicity
Understanding the environmental impact and toxicity of chlorophenyl compounds, such as the 3-chlorophenyl group present in this compound, is crucial. Chlorophenols, including 3-chlorophenol, generally exhibit moderate toxic effects to mammalian and aquatic life. Their persistence in the environment can vary, potentially becoming moderate to high depending on environmental conditions. This is particularly pronounced for 3-chlorophenol. Understanding the consequences of contamination by such compounds in aquatic environments is essential for assessing their overall safety and ecological footprint (Krijgsheld & Gen, 1986).
Therapeutic Applications
The structural diversity of 1,2,4-triazole derivatives allows for the development of new drugs with various biological activities. These compounds are crucial in the pharmaceutical industry for creating new medications with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activities against several neglected diseases. The development of novel 1,2,4-triazole derivatives, including those similar to this compound, is of great interest due to their potential therapeutic applications. However, there is a need for new, more efficient preparations of these compounds that consider current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-13-10(17)14(8(12-13)9(15)16)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSGHQKDFJTKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)



![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)






![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)